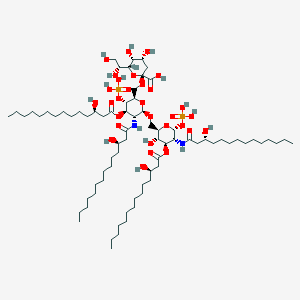
(KDO)-lipid IVA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(KDO)-lipid IVA is lipid IVA glycosylated with a single 3-deoxy-D-manno-octulosonic acid (KDO) residue. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a (KDO)-lipid IVA(5-).
Wissenschaftliche Forschungsanwendungen
Enzymatic Reactions and Biosynthesis
- KDO-Transferases in Escherichia coli : Studies have revealed the existence of cytoplasmic KDO-transferases in E. coli capable of attaching KDO residues to lipid IVA. This process is vital for the semisynthetic preparation of complex lipopolysaccharide substructures and analogs (Brożek et al., 1989).
- Kdo Transferase and Lipopolysaccharide Biosynthesis : Kdo transferase, crucial in lipopolysaccharide biosynthesis, transfers Kdo from CMP-Kdo to lipid A or its precursor, lipid IVA, in E. coli. This enzyme plays a key role in the structural formation of lipopolysaccharides (Belunis & Raetz, 1992).
Lipopolysaccharide Modification and Function
- Modification in Helicobacter pylori LPS : A novel Kdo hydrolase in H. pylori membranes capable of removing Kdo sugar from Kdo2-lipid A has been identified, indicating a mechanism for LPS modification in gram-negative bacteria (Stead et al., 2005).
- Essentiality in E. coli Growth : Kdo attachment during lipid A biosynthesis is essential for cell growth in E. coli. Mutations affecting this process result in accumulation of lipid IVA and altered lipopolysaccharide structures (Belunis et al., 1995).
Structural and Mechanistic Insights
- Structural Differences in Rhizobium leguminosarum : In Rhizobium leguminosarum, a membrane-bound phosphatase selectively removes the 4' phosphate of Kdo2-lipid IVA, highlighting structural variations in lipid A among different bacteria (Price et al., 1995).
- Lipid A Biosynthesis in Various Bacteria : Studies on Salmonella typhimurium and E. coli reveal that KDO incorporation into lipopolysaccharide is a critical step in lipid A biosynthesis, with variations observed in the accumulation of lipid A precursors under inhibited conditions (Goldman et al., 1988).
Mutational Studies and Functional Analysis
- Substitutions in E. coli Viability : Single amino acid substitutions in specific E. coli proteins can confer viability to Kdo-depleted strains, indicating the importance of these mutations in lipid A trafficking and LPS biosynthesis (Mamat et al., 2008).
Eigenschaften
Produktname |
(KDO)-lipid IVA |
|---|---|
Molekularformel |
C76H142N2O30P2 |
Molekulargewicht |
1625.9 g/mol |
IUPAC-Name |
(2R,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxy-2-[[(2R,3S,4R,5R,6R)-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl]methoxy]-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-3-phosphonooxyoxan-2-yl]methoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C76H142N2O30P2/c1-5-9-13-17-21-25-29-33-37-41-53(80)45-61(86)77-65-71(104-63(88)47-55(82)43-39-35-31-27-23-19-15-11-7-3)68(91)59(102-74(65)108-110(97,98)99)51-100-73-66(78-62(87)46-54(81)42-38-34-30-26-22-18-14-10-6-2)72(105-64(89)48-56(83)44-40-36-32-28-24-20-16-12-8-4)70(107-109(94,95)96)60(103-73)52-101-76(75(92)93)49-57(84)67(90)69(106-76)58(85)50-79/h53-60,65-74,79-85,90-91H,5-52H2,1-4H3,(H,77,86)(H,78,87)(H,92,93)(H2,94,95,96)(H2,97,98,99)/t53-,54-,55-,56-,57-,58-,59-,60-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,76-/m1/s1 |
InChI-Schlüssel |
GPNCBCJEDRRCDW-ACUQGRCXSA-N |
Isomerische SMILES |
CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@]3(C[C@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O)C(=O)O)OP(=O)(O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O |
Kanonische SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)COC3(CC(C(C(O3)C(CO)O)O)O)C(=O)O)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)O)NC(=O)CC(CCCCCCCCCCC)O)O)OC(=O)CC(CCCCCCCCCCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



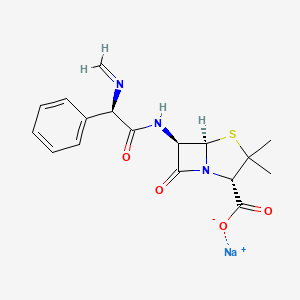
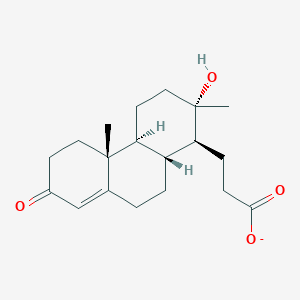
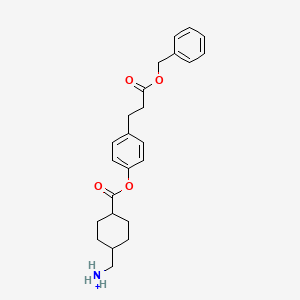
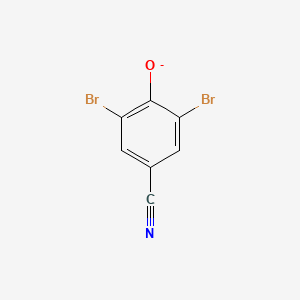


![3-(5-Carboxypentanoyl)-1-[3-(4-octylphenoxy)-2-oxopropyl]indole-5-carboxylic acid](/img/structure/B1264909.png)
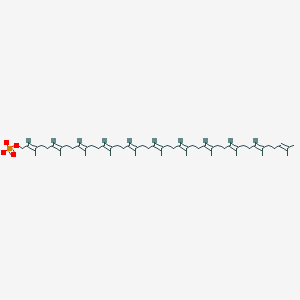
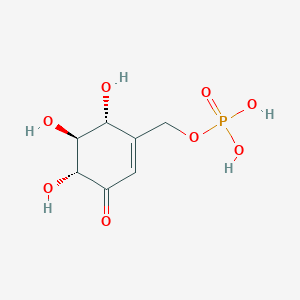
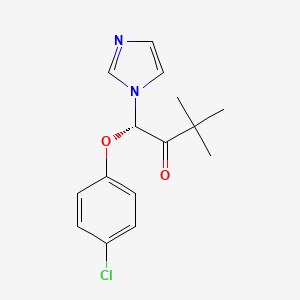


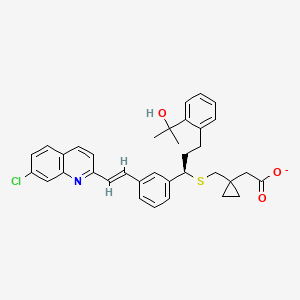
![[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl]methanone](/img/structure/B1264921.png)